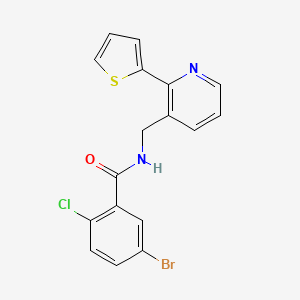

5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

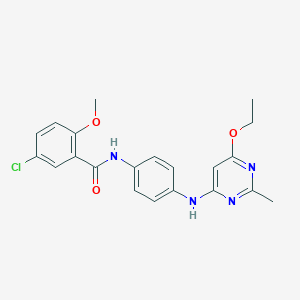

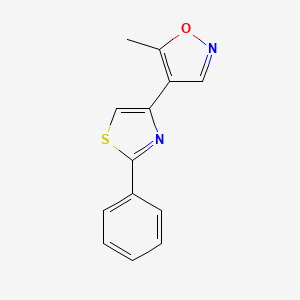

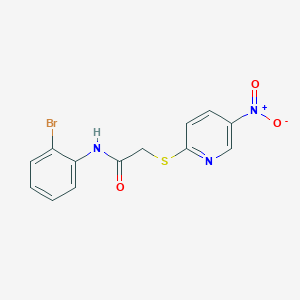

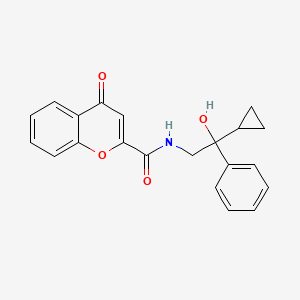

The compound 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic molecule that may be related to various research areas, including medicinal chemistry and material science. While the specific compound is not directly reported in the provided papers, similar structures with bromo, chloro, and benzamide groups have been synthesized and studied for their potential applications and properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of antipyrine derivatives reported in one study involves the formation of benzamide derivatives with good yields and is characterized spectroscopically . Another study describes the synthesis of a bromo-indazole derivative through a series of reactions including arylation and conversion to diethylamide . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the functional groups and the structural motifs.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. The antipyrine derivatives mentioned earlier crystallize in the monoclinic P21/c space group, and their structures are stabilized by hydrogen bonds and π-interactions . Similarly, the bromo-indazole derivative crystallizes in the triclinic system, and its structure is confirmed by single crystal X-ray diffraction studies . These findings suggest that the compound of interest might also exhibit a well-defined crystalline structure, which could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of such compounds is often influenced by the presence of halogen atoms and the benzamide moiety. For example, the N-mustard compound with bromo and chloro substituents shows biological activity, which is a result of its ability to form covalent bonds with biological macromolecules . The synthesis of a CCR5 antagonist also involves reactions that are influenced by the presence of bromo and chloro groups . These studies indicate that the compound may also participate in various chemical reactions, particularly those involving its halogen atoms and amide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. The antipyrine derivatives exhibit specific intermolecular interactions and energy frameworks that contribute to their stability . The crystal packing and hydrogen bonding patterns play a significant role in the solid-state properties of the bromo-indazole derivative . These insights can be extrapolated to predict that the compound of interest may also display unique physical and chemical properties, which could be explored through experimental studies.

Applications De Recherche Scientifique

Synthesis and Characterization

Several studies focus on the synthesis and characterization of bromo-chloro-benzamide derivatives, highlighting their structural properties and potential as intermediates for further chemical transformations. For instance, research on the synthesis of N-allyl-4-piperidyl benzamide derivatives explores the chemical routes to create novel compounds with potential biological activities (Cheng De-ju, 2014). These studies often involve detailed spectroscopic characterization to confirm the molecular structures of the synthesized compounds.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound may bind with high affinity to multiple receptors

Mode of Action

It’s possible that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to summarize the affected pathways and their downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Propriétés

IUPAC Name |

5-bromo-2-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN2OS/c18-12-5-6-14(19)13(9-12)17(22)21-10-11-3-1-7-20-16(11)15-4-2-8-23-15/h1-9H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPUTGGYWSBXIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)

![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2500847.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2500848.png)

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2500852.png)

![3-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2500855.png)